![molecular formula C21H23FN8 B1199906 5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)
5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole is a member of benzotriazoles.
Applications De Recherche Scientifique
Receptor Affinity and Selectivity
A study by Andersen et al. (1992) found that indoles substituted with 4-piperidinyl, related to the chemical structure , demonstrated high receptor affinity and selectivity. They showed a strong affinity for 5-HT2 receptors compared to dopamine D2 receptors and alpha 1 adrenoceptors. These compounds were synthesized as analogs of previously described indoles and indicated a higher selectivity for 5-HT2 receptors (Andersen et al., 1992).
Antiproliferative Activity
Prasad et al. (2009) investigated 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, which share structural similarities with the chemical . These compounds were evaluated for antiproliferative activity against various carcinoma cells. The study highlighted the importance of the aromatic and heterocyclic moiety, with certain derivatives showing potent antiproliferative activity (Prasad et al., 2009).
Structure-Activity Relationship in Neuroleptic Agents
A study by Sato et al. (1978) synthesized a series of compounds including 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones, which are structurally related to the compound . These were found to have potent neuroleptic activity, comparable to haloperidol, a well-known antipsychotic drug. The study provides insight into the neuroleptic potential of such compounds (Sato et al., 1978).
Potential in Treating Alzheimer's Disease
Kepe et al. (2006) used a molecular imaging probe, structurally similar to the chemical , to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients. This study suggests potential applications of similar compounds in the diagnosis and understanding of Alzheimer's disease (Kepe et al., 2006).
Propriétés
Nom du produit |
5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole |
|---|---|
Formule moléculaire |
C21H23FN8 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
5-fluoro-1-[1-[[1-(2-phenylethyl)tetrazol-5-yl]methyl]piperidin-4-yl]benzotriazole |
InChI |
InChI=1S/C21H23FN8/c22-17-6-7-20-19(14-17)23-26-30(20)18-9-11-28(12-10-18)15-21-24-25-27-29(21)13-8-16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2 |
Clé InChI |
IFIMIYHYVWTQAX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2C3=C(C=C(C=C3)F)N=N2)CC4=NN=NN4CCC5=CC=CC=C5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



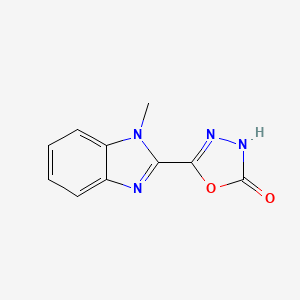

![4-amino-1-[(3S,4S,5R)-3-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1199826.png)
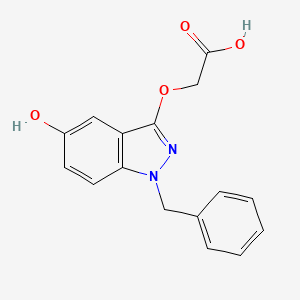
![2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1199829.png)
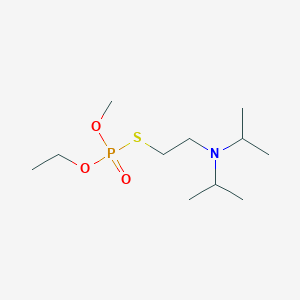
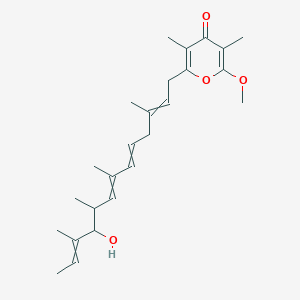
![Benzo[k]tetraphene-3,4-diol](/img/structure/B1199834.png)
![Benzo[c]phenanthridine](/img/structure/B1199836.png)

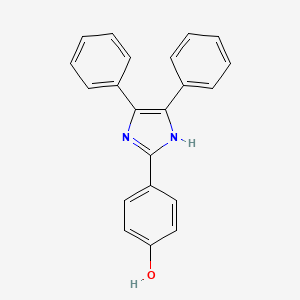
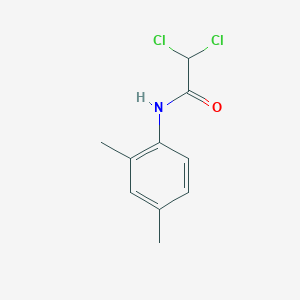
![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B1199844.png)
![7-methyl-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1199847.png)